Thermal Isomerization Kinetics: 4-Isobutylphenol as the Thermodynamically Favored Product from 4-tert-Butylphenol
4-Isobutylphenol is the thermodynamically favored product in the thermal isomerization of 4-tert-butylphenol, with the forward reaction exhibiting well-characterized first-order kinetics. This thermodynamic preference means that under thermal stress (e.g., high-temperature processing or long-term storage), 4-tert-butylphenol-containing formulations will generate 4-isobutylphenol as a degradation product. For applications requiring high thermal stability, direct use of 4-isobutylphenol avoids the uncontrolled generation of this isomer in situ [1].
| Evidence Dimension | Thermal Isomerization Kinetics (First-Order Rate Constant) |
|---|---|
| Target Compound Data | k(T) values for 4-tert-butylphenol → 4-isobutylphenol: 3.44×10⁻⁵ s⁻¹ at 703 K; 1.13×10⁻⁴ s⁻¹ at 725 K; 3.98×10⁻⁴ s⁻¹ at 750 K; 7.43×10⁻⁴ s⁻¹ at 763 K |
| Comparator Or Baseline | 4-tert-Butylphenol (CAS 98-54-4) as reactant; reaction proceeds unidirectionally toward 4-isobutylphenol under thermal conditions |
| Quantified Difference | Activation energy Ea = 228.3 ± 6.6 kJ/mol; pre-exponential factor A = 3.16×10¹² s⁻¹. Rate increases by ~22× from 703 K to 763 K |
| Conditions | Static or low-flow thermal reactor; temperature range 703–763 K; GC-MS end-product analysis |
Why This Matters
Procurement of 4-isobutylphenol is essential when thermal stability at elevated temperatures is required, as 4-tert-butylphenol will convert to 4-isobutylphenol under these conditions, altering formulation integrity.
- [1] Shakun VA, Nesterova TN, Tarazanov S, Spiridonov SA. Thermal Stability of 4-tert-Butyl Diphenyl Oxide. Russ J Phys Chem A. 2019;93:2123-2130. NIST Kinetics Database, Reaction: 4-t-Butylphenol → 4-Isobutylphenol. View Source
